Nestorone - 7759-35-5

Nestorone

Catalog Number: EVT-282502
CAS Number: 7759-35-5
Molecular Formula: C23H30O4
Molecular Weight: 370.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nestoronee is a synthetic progestin developed by the Population Council Inc., New York, USA. [] It is classified as a fourth-generation progestin [] and belongs to the 19-norprogesterone derivatives category, often referred to as "pure progestational molecules." [, ] These molecules bind almost exclusively to progesterone receptors (PR) without interfering with receptors of other steroids. [, ] Nestoronee is a potent progestin with high progestational activity. [, ] It does not exhibit androgenic, anabolic, estrogenic, uterotropic, or glucocorticoid activity. [, ] It also does not bind to sex hormone binding globulin (SHBG). []

Future Directions
  • Further research is necessary to optimize Nestoronee's delivery methods, particularly for contraceptive applications. This includes exploring alternative transdermal and transvaginal delivery systems to enhance user convenience and compliance. []
  • Expanding the investigation of Nestoronee's neuroprotective and myelin regenerative properties is crucial. This includes further exploring its potential for treating neurodegenerative diseases and demyelinating conditions like multiple sclerosis. [, ]
  • Understanding the long-term safety and efficacy of Nestoronee, especially for applications like HRT and chronic neuroprotection, is essential. This involves conducting extensive clinical trials to evaluate potential long-term effects. [, ]

Progesterone

Compound Description: Progesterone is a naturally occurring steroid hormone primarily produced by the corpus luteum in the ovary. It plays a crucial role in the female menstrual cycle, pregnancy, and embryogenesis. Progesterone also exhibits neuroprotective properties and is involved in myelin formation and repair within the central nervous system. [, , ]

Relevance: Progesterone serves as the parent compound for Nestorone, a synthetic 19-norprogesterone derivative. Nestorone exhibits similar progestational and neuroprotective effects as progesterone but with enhanced potency and a better pharmacokinetic profile for certain applications. Nestorone is often considered a "pure progestational molecule" due to its selective binding to progesterone receptors (PR) without significant interactions with other steroid receptors, similar to progesterone. [, , , , , , , , ]

17β-Estradiol

Compound Description: 17β-Estradiol, commonly known as estradiol, is the most potent naturally occurring estrogen hormone in females. It is primarily produced by the ovaries and is involved in the development and regulation of the female reproductive system. Estradiol also plays a role in bone health, cardiovascular function, and neuroprotection. []

Relevance: While not structurally related to Nestorone, 17β-estradiol is often investigated in conjunction with Nestorone, particularly in the context of hormone replacement therapy (HRT) and neuroprotection. Research suggests that Nestorone can be combined with estradiol to achieve desired hormonal effects with minimal adverse effects, particularly in the brain. [, , , ]

Norgestimate

Compound Description: Norgestimate is a synthetic progestin commonly used in combined oral contraceptives. It is a prodrug that is metabolized in the body into several active metabolites, including levonorgestrel and norelgestromin. Norgestimate exhibits both progestational and antiandrogenic activities. [, ]

Norethynodrel

Compound Description: Norethynodrel is a synthetic progestin that was a key component of the first commercially available combined oral contraceptive pill. It exhibits both progestational and weak estrogenic activities. [, ]

Relevance: Norethynodrel, being a first-generation progestin, shares the same chemical class as Nestorone, a fourth-generation progestin. While both compounds exert progestational effects, norethynodrel possesses some estrogenic activity, unlike Nestorone, which is considered a "pure progestational molecule." [, ]

Norethindrone

Compound Description: Norethindrone is a synthetic progestin commonly used in hormonal contraceptives and hormone replacement therapy. It exhibits primarily progestational activity with weak androgenic and estrogenic effects. [, , ]

Levonorgestrel

Compound Description: Levonorgestrel is a synthetic progestin commonly used in hormonal contraceptives, including emergency contraception. It possesses potent progestational activity and is often used in long-acting reversible contraceptives such as intrauterine devices (IUDs). [, , , , , , , ]

Relevance: Levonorgestrel is another synthetic progestin, like Nestorone. Although both compounds exhibit progestational activity, levonorgestrel possesses some androgenic activity, unlike Nestorone. Moreover, levonorgestrel is orally active, while Nestorone is not and requires parenteral administration for contraceptive purposes. [, , , , , ]

Norethindrone Acetate

Compound Description: Norethindrone acetate is a synthetic progestin similar in structure and activity to norethindrone. It is commonly used in combination with ethinylestradiol in hormonal contraceptives. [, , ]

Medroxyprogesterone Acetate

Compound Description: Medroxyprogesterone acetate (MPA) is a synthetic progestin commonly used in hormone replacement therapy, the treatment of endometriosis, and as a contraceptive injection. [, , , ]

Relevance: Medroxyprogesterone acetate is another synthetic progestin, like Nestorone, but with distinct pharmacological properties. While Nestorone promotes neuroprotection and neural progenitor cell proliferation, MPA has been shown to inhibit these processes in some studies. Additionally, MPA possesses glucocorticoid activity, which is absent in Nestorone. [, , ]

Allopregnanolone

Compound Description: Allopregnanolone is a naturally occurring neuroactive steroid and a potent positive allosteric modulator of the GABAA receptor. It is synthesized in the brain and adrenal glands from progesterone. Allopregnanolone exhibits anxiolytic, sedative, and neuroprotective effects. [, ]

Relevance: While not structurally related to Nestorone, allopregnanolone is relevant because it is a metabolite of progesterone, the parent compound of Nestorone. Unlike progesterone, which exerts its neuroprotective effects through both PR binding and its conversion to allopregnanolone, Nestorone's neuroprotective actions are primarily attributed to its direct interaction with PR. [, ]

3α,5α-Tetrahydronestorone (3α,5α-THNES)

Compound Description: 3α,5α-Tetrahydronestorone is a reduced metabolite of Nestorone. []

Testosterone

Compound Description: Testosterone is a naturally occurring androgen hormone primarily produced by the testes in males. It plays a crucial role in the development and maintenance of male reproductive tissues, as well as promoting muscle mass and bone density. [, , , , , ]

Relevance: Although not structurally related to Nestorone, testosterone is often investigated in combination with Nestorone for male hormonal contraception. Combining Nestorone with testosterone allows for effective suppression of spermatogenesis while maintaining physiological levels of testosterone. [, , , ]

Drospirenone

Compound Description: Drospirenone is a synthetic progestin with antimineralocorticoid and antiandrogenic properties, commonly used in combined oral contraceptives. [, , , , , , ]

Relevance: Drospirenone belongs to the fourth generation of progestins, like Nestorone. Both compounds lack androgenic activity and are considered "newer progestogens." They differ in their additional pharmacological properties, with drospirenone exhibiting antimineralocorticoid activity, which is absent in Nestorone. [, , , ]

Dienogest

Compound Description: Dienogest is a synthetic progestin with potent antiandrogenic activity, commonly used in combined oral contraceptives and for treating endometriosis. [, , , , , , ]

Nomegestrol Acetate

Compound Description: Nomegestrol acetate (NOMAc) is a highly selective progestin with potent progestational activity and no significant androgenic, estrogenic, or glucocorticoid effects. It is used in combined oral contraceptives and investigated for use in hormone replacement therapy. [, , , , , ]

Relevance: Nomegestrol acetate, like Nestorone, is a "pure progestational molecule" with high selectivity for progesterone receptors. Both belong to the fourth generation of progestins and are considered "newer progestogens" with favorable safety profiles. They share similarities in their pharmacological actions and potential applications in contraception and HRT. [, , , ]

Trimegestone

Compound Description: Trimegestone is a potent, orally active progestin with high selectivity for progesterone receptors and no significant androgenic, estrogenic, or glucocorticoid effects. It is used in hormone replacement therapy and investigated for use in contraception. [, , , , ]

Relevance: Trimegestone shares several similarities with Nestorone, including high selectivity for progesterone receptors and the absence of significant off-target hormonal activity. Both compounds are classified as "pure progestational molecules" and belong to the fourth generation of progestins. They differ in their routes of administration, with trimegestone being orally active while Nestorone is not. [, , , ]

Etonogestrel

Compound Description: Etonogestrel is a synthetic progestin and the biologically active metabolite of desogestrel, another progestin used in contraception. It exhibits potent progestational activity and is used in contraceptive implants and vaginal rings. [, ]

Classification and Source

Nestoron falls under the category of progestins, which are synthetic hormones that mimic the effects of progesterone. Its chemical structure is defined as 16-methylene-17α-acetoxy-19-norprogesterone, with the molecular formula C23H30O4C_{23}H_{30}O_{4} and a molecular weight of approximately 370.48 g/mol . The compound is produced through chemical synthesis, typically starting from 19-norprogesterone.

Synthesis Analysis

Methods of Synthesis

The synthesis of Nestoron involves several key steps:

  1. Starting Material: The process begins with 19-norprogesterone.
  2. Chemical Reactions: The synthesis includes acetylation at the C17 position and modifications at other sites to achieve the desired structure.
  3. Reaction Conditions: Strong bases and acetylating agents are utilized under controlled temperatures to ensure high yield and purity. The reaction typically requires precise temperature control and may involve multiple purification steps such as recrystallization and chromatography .

Industrial Production

In industrial settings, the production of Nestoron follows similar pathways as laboratory synthesis but is optimized for large-scale output. This includes rigorous quality control measures to maintain purity levels above 95% .

Molecular Structure Analysis

Nestoron's molecular structure is characterized by:

  • Core Structure: It retains the steroid backbone common to progestins.
  • Functional Groups: The presence of a methylene group at position 16 and an acetoxy group at position 17 distinguishes it from other progestins.
  • 3D Conformation: The spatial arrangement of atoms allows for effective binding to the progesterone receptor, which is crucial for its biological activity .

Spectroscopic Data

While detailed spectroscopic analysis is not extensively covered in available literature, high-performance liquid chromatography with ultraviolet detection is commonly employed for quantification.

Chemical Reactions Analysis

Nestoron participates in various chemical reactions, including:

  • Hydroxylation: Catalyzed by cytochrome P450 enzymes (particularly CYP3A4), leading to hydroxylated metabolites.
  • Reduction: Involves enzymes like 5α-reductase, resulting in reduced derivatives such as 5α-dihydronestorone.
  • Substitution Reactions: Acetylation reactions at the 17-hydroxy group are common during its synthesis .

Common Reaction Conditions

  • Hydroxylation: Requires molecular oxygen and specific enzyme cofactors.
  • Reduction: Utilizes NADPH as a cofactor.
  • Substitution: Typically involves acetic anhydride or acetyl chloride in a basic environment.
Mechanism of Action

Nestoron primarily functions as a progesterone receptor agonist, exerting its effects through:

  • Binding Affinity: It has a high affinity for progesterone receptors, leading to significant progestational activity.
  • Biochemical Pathways: Activation of these receptors triggers downstream effects such as modulation of gene expression related to reproductive processes .
  • Selectivity: Unlike many other progestins, Nestoron shows minimal binding to androgen receptors, reducing the risk of androgenic side effects .

Pharmacokinetics

Nestoron's pharmacokinetic profile includes:

  • Bioavailability: Oral bioavailability is approximately 10%, but it exhibits higher potency when administered via subcutaneous implants or transdermal patches .
  • Half-Life: The elimination half-life varies based on administration route; for instance, it ranges from 4.5 hours for vaginal rings to 24–72 hours for parenteral forms .
Physical and Chemical Properties Analysis

Analytical Techniques

Common techniques used to analyze Nestoron's properties include:

  • High-performance liquid chromatography for purity assessment.
  • Gas chromatography-mass spectrometry for metabolite identification.
Applications

Nestoron has several significant applications in medicine:

  1. Contraception: It is used in various contraceptive methods, including subcutaneous implants and vaginal rings.
  2. Hormone Replacement Therapy: Due to its selective action on progesterone receptors, it is being explored for use in hormone replacement therapies.
  3. Neuroprotective Research: Preliminary studies suggest potential neuroprotective effects, particularly regarding myelin regeneration .

Future Directions

Research continues into optimizing Nestoron's formulations for improved efficacy and exploring its broader therapeutic potential beyond contraception, including its role in neuroprotection and other hormonal therapies .

Introduction to Nestoron: A Synthetic Progestin

Historical Development of 19-Norprogesterone Derivatives

The development of Nestoron emerged from systematic research into 19-norprogesterone analogs initiated in the mid-20th century. Removal of the C19 methyl group from progesterone was known to enhance progestational activity while reducing metabolic clearance, but early derivatives exhibited undesirable glucocorticoid or androgenic activities [7]. Nestoron (initially coded ST-1435) was synthesized in the 1970s through strategic structural modifications: introduction of a C16 methylene group16) and C17α acetoxylation. These modifications yielded a compound with exceptional receptor specificity and resistance to hepatic metabolism [7].

Table 1: Evolution of Key 19-Norprogesterone Derivatives Leading to Nestoron

CompoundStructural FeaturesYearSignificance
19-NorprogesteroneRemoval of C19 methyl group1950sEnhanced progestational activity over progesterone
Demegestone17α-Methyl-Δ11960sImproved oral bioavailability
Promegestone17α-Methyl, 17β-acetyl1970sHigher receptor affinity
Nestorone16-Methylene, 17α-acetate1970sNo androgenicity, metabolic stability

The discovery that Nestoron maintained high progesterone receptor (PR) binding affinity (approximately 150% of progesterone) while lacking binding to sex hormone-binding globulin (SHBG) distinguished it from contemporary progestins like levonorgestrel [2] [7]. Early pharmacological screening revealed its unusual resistance to oral absorption due to rapid first-pass metabolism, directing its development toward parenteral and transdermal delivery systems [3] [7]. By the 1990s, Nestoron emerged as a leading candidate for long-acting contraceptive applications, particularly in contexts where androgenicity and metabolic interference were contraindicated [3] [7].

Pharmacological Classification and Structural Uniqueness

Nestorone belongs to the 19-norprogesterone subclass of progestins, distinguished from 19-nortestosterone derivatives (e.g., levonorgestrel) by its retention of the progesterone backbone. Its chemical structure features three critical modifications: (1) absence of the C19 methyl group (19-nor configuration), (2) a C16 exocyclic methylene group (‑CH2=), and (3) a 17α-acetoxy moiety [1] [9]. These features confer both steric and electronic advantages for receptor binding: the C16 methylene prevents 17β-hydroxysteroid dehydrogenase metabolism, while the 17α-acetate enhances membrane permeability [2] [7].

Table 2: Receptor Binding Affinity Profile of Nestorone Compared to Reference Compounds

CompoundProgesterone Receptor (% Binding)Androgen Receptor (% Testosterone)Estrogen ReceptorGlucocorticoid ReceptorSHBG Binding
Progesterone100%<1%NoneModerateLow
Levonorgestrel150%40-50%NoneLowHigh
3-Keto-Desogestrel210%60-70%NoneLowModerate
Nestorone180%<0.2%NoneModerateNone

Pharmacologically, Nestoron functions as a pure progestin agonist with negligible off-target activities. Its binding affinity to progesterone receptors is 180% relative to progesterone, exceeding levonorgestrel (150%) though slightly below 3-keto-desogestrel (210%) [2] [7]. Crucially, Nestoron's binding to androgen receptors is >500-fold weaker than testosterone, explaining its absence of androgenic or anabolic effects in bioassays measuring ventral prostate and levator ani muscle growth in castrated rats [2] [7]. While demonstrating moderate affinity for glucocorticoid receptors in vitro, it exhibits no glucocorticoid activity in vivo at therapeutic concentrations, as confirmed by absent effects on tyrosine aminotransferase induction and hepatic glycogen deposition [7]. Nestoron circulates unbound to SHBG, instead associating with albumin, facilitating tissue distribution without influencing SHBG-mediated endocrine pathways [1] [7].

Regulatory Milestones in Contraceptive and Hormonal Therapy Research

Nestorone has achieved significant regulatory milestones across diverse therapeutic applications, with research progressing through defined developmental phases:

  • Lactational Contraception Approval (1990s): Early regulatory approval was granted for Nestoron implants in breastfeeding women based on multicenter trials demonstrating efficacy without transfer to breast milk. A landmark study by Lahteenmaki et al. established that subdermal implants releasing 40-100 μg/day achieved ovulation suppression in 100% of lactating women (n=180) with undetectable steroid levels in infant serum (<5 pg/mL) [3] [7].

  • Vaginal Ring Systems (2000-2010): The Population Council developed combination vaginal rings releasing Nestorone® (150 μg/day) and ethinyl estradiol (15 μg/day), which received regulatory approvals in multiple regions following a 13-cycle trial demonstrating 99.2% ovulation suppression (Alvarez-Sanchez et al. 1992) [3]. Subsequent approvals covered rings for hormone replacement therapy delivering estradiol (50-100 μg/day) and Nestorone (50-200 μg/day), showing endometrial protection without systemic estrogenic effects [3].

  • Male Contraceptive Development (2010-Present): A breakthrough occurred with NIH-funded Phase 2b trials of transdermal Nestorone-testosterone gel (8.3 mg Nestoron + 62.5 mg testosterone). Recent findings presented at ENDO 2024 demonstrated 86% of men (n=222) achieved contraceptive-effective sperm suppression (≤1 million/mL) by week 15—significantly faster than testosterone-only formulations (p<0.001) [5] [8]. This represents the most rapid spermatogenic suppression reported for hormonal male contraceptives.

Table 3: Regulatory Progress in Nestorone-Based Male Contraception

Trial PhaseDelivery SystemKey Endpoint AchievementRegulatory Status
Phase 2a (2012)Separate gels: Nestorone (8mg) + T (10g)89% suppression to ≤1 million sperm/mL at 24 weeksFDA Fast Track designation
Phase 2b (2019)Combined gel: Nes-T (8.3mg+62.5mg)84% gonadotropin suppression (LH/FSH ≤1 IU/L) at 28 daysOrphan Drug designation
Phase 2b (2024)Optimized combined gel86% sperm suppression by week 15 (median: 8 weeks)Pre-NDA consultation ongoing

Current research focuses on transdermal monotherapy for female contraception, with a Population Council-developed gel completing Phase III trials in 2023. Regulatory filings anticipate utilizing the 505(b)(2) pathway based on established Nestorone safety databases [3] [5]. The compound's progression reflects a unique regulatory trajectory spanning female contraception, hormone therapy, and pioneering male contraceptive development—all leveraging its selective progestogenic activity and formulation flexibility.

Table 4: Nestoron Compound Synonyms and Identifiers

Chemical DesignationIdentifier
Systematic Name17-Hydroxy-16-methylene-19-norpregn-4-ene-3,20-dione acetate
SynonymsSegesterone acetate, Elcometrine, ST-1435, Nestorone®
CAS Registry Number7759-35-5
Molecular FormulaC23H30O4
Exact Mass370.214 g/mol
UNII9AMX4Q13CC
InChI KeyCKFBRGLGTWAVLG-GOMYTPFNSA-N

Properties

CAS Number

7759-35-5

Product Name

Nestoron

IUPAC Name

(17-acetyl-13-methyl-16-methylidene-3-oxo-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate

Molecular Formula

C23H30O4

Molecular Weight

370.5 g/mol

InChI

InChI=1S/C23H30O4/c1-13-11-21-20-7-5-16-12-17(26)6-8-18(16)19(20)9-10-22(21,4)23(13,14(2)24)27-15(3)25/h12,18-21H,1,5-11H2,2-4H3

InChI Key

CKFBRGLGTWAVLG-UHFFFAOYSA-N

SMILES

CC(=O)C1(C(=C)CC2C1(CCC3C2CCC4=CC(=O)CCC34)C)OC(=O)C

Solubility

Insoluble

Synonyms

16-methylene-17alpha-acetoxy-19-nor-4-pregnen-3,20-dione
Nestorone
ST 1435
ST-1435

Canonical SMILES

CC(=O)C1(C(=C)CC2C1(CCC3C2CCC4=CC(=O)CCC34)C)OC(=O)C

Isomeric SMILES

CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.